molecular formula C9H16O4 B3049600 Methyl 3-acetoxyhexanoate CAS No. 21188-60-3

Methyl 3-acetoxyhexanoate

Cat. No.: B3049600
CAS No.: 21188-60-3
M. Wt: 188.22 g/mol
InChI Key: ODICPWSNEYHYSJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of methyl 3-acetoxyhexanoate typically involves a two-step process :

    Reaction of adipic acid with ethyl acetate: This reaction produces ethyl 3-acetoxyhexanoate.

    Reaction of ethyl 3-acetoxyhexanoate with methanol: Under acidic conditions, this reaction yields this compound.

Industrial production methods follow similar synthetic routes, ensuring the compound is produced efficiently and in large quantities.

Chemical Reactions Analysis

Methyl 3-acetoxyhexanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 3-hydroxyhexanoic acid and methanol.

    Esterification: Reacting with alcohols in the presence of an acid catalyst can form different esters.

    Oxidation: Under oxidative conditions, it can be converted to corresponding carboxylic acids.

Common reagents used in these reactions include acids (such as sulfuric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-acetoxyhexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-acetoxyhexanoate involves its hydrolysis to 3-hydroxyhexanoic acid and methanol. This reaction is catalyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. The molecular targets and pathways involved include the ester bond cleavage facilitated by the active site of the esterase enzyme.

Comparison with Similar Compounds

Methyl 3-acetoxyhexanoate can be compared with other similar compounds, such as:

    Ethyl 3-acetoxyhexanoate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl 3-hydroxyhexanoate: The hydrolyzed form of this compound.

    Hexanoic acid derivatives: Compounds with similar carbon chain lengths and functional groups.

The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 3-acetyloxyhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-5-8(13-7(2)10)6-9(11)12-3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODICPWSNEYHYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868423
Record name Hexanoic acid, 3-(acetyloxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21188-60-3
Record name Methyl 3-acetoxyhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21188-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-acetoxyhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021188603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-(acetyloxy)-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 3-(acetyloxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-acetoxyhexanoate
Source European Chemicals Agency (ECHA)
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Record name METHYL 3-ACETOXYHEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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